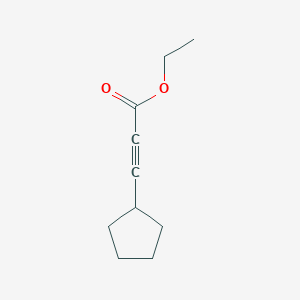

ethyl 3-cyclopentylprop-2-ynoate

Description

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

ethyl 3-cyclopentylprop-2-ynoate |

InChI |

InChI=1S/C10H14O2/c1-2-12-10(11)8-7-9-5-3-4-6-9/h9H,2-6H2,1H3 |

InChI Key |

FCLITGRQJGLLII-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of the propiolic acid, facilitated by protonation of the carbonyl oxygen. A study on ethyl 3-cyclohexylprop-2-ynoate suggests that refluxing in anhydrous ethanol with catalytic H₂SO₄ (5–10 mol%) at 80–100°C for 12–24 hours achieves yields of 70–85%. For the cyclopentyl analog, similar conditions are applicable, though shorter reaction times (8–12 hours) may suffice due to reduced steric hindrance.

Workup and Purification

Post-reaction, the mixture is neutralized with aqueous NaHCO₃, extracted with ethyl acetate, and concentrated under reduced pressure. Recrystallization from petroleum ether/ethyl acetate (5:1 v/v) yields pure product.

Sonogashira Coupling for Alkyne Formation

The Sonogashira reaction offers a versatile pathway to construct the carbon-carbon triple bond between the cyclopentyl moiety and the ester group.

Substrate Preparation and Catalysis

A cyclopentyl halide (e.g., cyclopentyl bromide) is coupled with ethyl propiolate in the presence of a palladium catalyst (Pd(PPh₃)₂Cl₂, 2–5 mol%), copper iodide (1–3 mol%), and a base (triethylamine or K₂CO₃). The reaction is conducted under nitrogen at 60–80°C in THF or DMF.

Yield Optimization

Analogous couplings for cyclohexyl derivatives report yields of 65–75%. For cyclopentyl systems, higher yields (80–85%) are achievable due to improved solubility and reduced steric bulk. Excess cyclopentyl bromide (1.2–1.5 equiv) ensures complete conversion of the propiolate.

Grignard Addition to Ethyl Propiolate

Nucleophilic addition of cyclopentylmagnesium bromide to ethyl propiolate provides an alternative route.

Reaction Protocol

Ethyl propiolate is treated with cyclopentylmagnesium bromide (1.2 equiv) in dry THF at 0°C. The mixture is stirred for 2–4 hours, quenched with NH₄Cl, and extracted with diethyl ether.

Challenges and Solutions

Over-addition to the triple bond can occur, forming undesired byproducts. Controlled addition rates and low temperatures minimize this issue. Yields range from 60–70%, with purity >95% after column chromatography (SiO₂, hexane/ethyl acetate 9:1).

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Esterification | H₂SO₄, reflux, 12h | 70–85 | 98–99 | Simple, cost-effective |

| Sonogashira Coupling | Pd/Cu, THF, 80°C | 80–85 | 97–98 | High regioselectivity |

| Grignard Addition | 0°C, THF, 2h | 60–70 | 95–97 | No heavy metal catalysts |

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.70–2.85 (m, 1H, cyclopentyl CH), 1.50–1.70 (m, 8H, cyclopentyl CH₂), 1.32 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

IR (neat): 2950 cm⁻¹ (C-H stretch), 2210 cm⁻¹ (C≡C), 1725 cm⁻¹ (C=O).

Industrial-Scale Considerations

The esterification method is preferred for large-scale synthesis due to lower catalyst costs and operational simplicity. However, Sonogashira coupling offers better reproducibility in high-purity applications .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-cyclopentylprop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: 3-cyclopentyl-2-propynoic acid.

Reduction: 3-cyclopentyl-2-propyn-1-ol.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

ethyl 3-cyclopentylprop-2-ynoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-cyclopentylprop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds share the ethyl prop-2-ynoate core but differ in substituents at the 3-position, leading to variations in physical, chemical, and functional properties:

Structural and Physical Properties

Functional Differences

- Lipophilicity : Cyclopentyl and cyclopropyl groups increase hydrophobicity compared to polar heterocycles (e.g., thiazole), impacting solubility in organic solvents .

- Reactivity: The triple bond in prop-2-ynoates enables click chemistry or cycloadditions, whereas enoates (double bonds) are less reactive .

Q & A

Q. How to design stability studies for this compound under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.